molecular formula C14H8ClNO2S B6390735 5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid CAS No. 1261906-89-1

5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid

Cat. No.: B6390735
CAS No.: 1261906-89-1
M. Wt: 289.7 g/mol
InChI Key: QZXSKVMBBWSTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid is a heterocyclic compound that features a benzo[b]thiophene moiety fused with a chlorinated isonicotinic acid. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both the benzo[b]thiophene and isonicotinic acid functionalities endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-chloroisonicotinic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-chloropyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-13-6-9(14(17)18)10(7-16-13)12-5-8-3-1-2-4-11(8)19-12/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXSKVMBBWSTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CN=C(C=C3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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